![molecular formula C38H44N2O2 B14094953 4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine](/img/structure/B14094953.png)
4,4\'-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2\'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine is an organic compound with the molecular formula C38H44N2O2 and a molecular weight of 560.77 g/mol This compound is characterized by its bipyridine core, which is substituted with two styryl groups bearing hexyloxy substituents on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine typically involves the following steps:
Preparation of 4-(hexyloxy)benzaldehyde: This intermediate is synthesized by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 4,4’-di(bromomethyl)-2,2’-bipyridine: This compound is prepared by brominating 4,4’-dimethyl-2,2’-bipyridine using N-bromosuccinimide (NBS).
Formation of the final product: The final step involves the Wittig reaction between 4-(hexyloxy)benzaldehyde and 4,4’-di(bromomethyl)-2,2’-bipyridine in the presence of a phosphonium ylide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipyridine derivatives.
Applications De Recherche Scientifique
4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Coordination Chemistry:
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Mécanisme D'action
The mechanism of action of 4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and organic molecules. The bipyridine core can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions are crucial for its applications in catalysis, sensing, and electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis[(1E)-2-[4-(methoxy)phenyl]ethenyl]-2,2’-bipyridine
- 4,4’-Bis[(1E)-2-[4-(ethoxy)phenyl]ethenyl]-2,2’-bipyridine
- 4,4’-Bis[(1E)-2-[4-(butoxy)phenyl]ethenyl]-2,2’-bipyridine
Uniqueness
4,4’-Bis[(1E)-2-[4-(hexyloxy)phenyl]ethenyl]-2,2’-bipyridine is unique due to the presence of hexyloxy substituents, which enhance its solubility and processability in organic solvents. This property makes it particularly suitable for applications in organic electronics and materials science, where solubility and film-forming ability are critical.
Propriétés
Formule moléculaire |
C38H44N2O2 |
|---|---|
Poids moléculaire |
560.8 g/mol |
Nom IUPAC |
4-[2-(4-hexoxyphenyl)ethenyl]-2-[4-[2-(4-hexoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-35-19-15-31(16-20-35)11-13-33-23-25-39-37(29-33)38-30-34(24-26-40-38)14-12-32-17-21-36(22-18-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3 |
Clé InChI |
NPYGILQVQLESKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


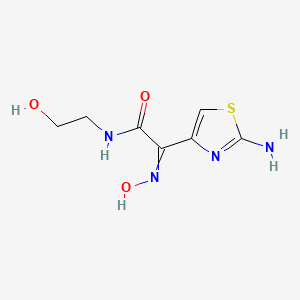
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B14094883.png)
![3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14094892.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094897.png)
![3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14094900.png)
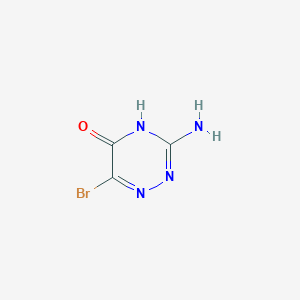
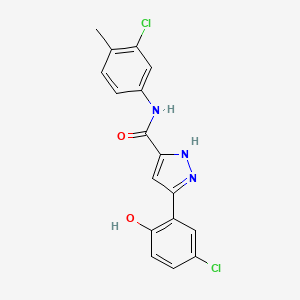
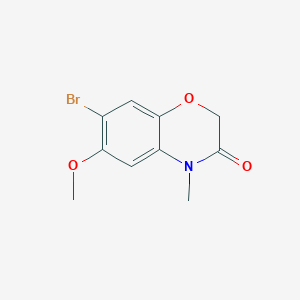
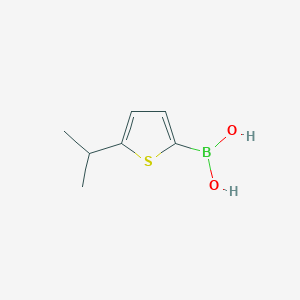
![1-[4-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094929.png)

![4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B14094935.png)
![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094941.png)
